Methyl 3-methoxypropionate

Description

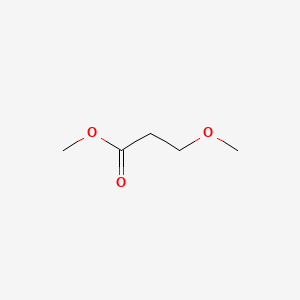

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJSOPWXYLFTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052060 | |

| Record name | Methyl 3-methoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3852-09-3 | |

| Record name | Methyl 3-methoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3852-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxypropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003852093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methoxypropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-methoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHOXYPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL3A396XRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methoxypropionate (CAS: 3852-09-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxypropionate (MMP), CAS number 3852-09-3, is a versatile organic ester recognized for its utility as a solvent and a key intermediate in organic synthesis. This document provides a comprehensive technical overview of MMP, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications. The information is structured to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound effectively.

Chemical and Physical Properties

Methyl 3-methoxypropionate is a clear, colorless liquid with a mild, fruity odor.[1] It is characterized by the presence of both an ester and an ether functional group.

Table 1: Physicochemical Properties of Methyl 3-methoxypropionate

| Property | Value | Reference(s) |

| CAS Number | 3852-09-3 | [2][3][4] |

| Molecular Formula | C₅H₁₀O₃ | [2][3][4] |

| Molecular Weight | 118.13 g/mol | [3][4] |

| IUPAC Name | methyl 3-methoxypropanoate | [4] |

| Boiling Point | 142-143 °C (at 760 mmHg) | [2][3] |

| Density | 1.009 g/mL (at 25 °C) | [2][3] |

| Refractive Index (n20/D) | 1.402 | [3] |

| Flash Point | 47 °C / 116.6 °F (closed cup) | [3][4] |

| Water Solubility | 428.60 g/L (at 25 °C) | [1][2] |

| Vapor Pressure | 5.3 mmHg (at 25 °C) | [5] |

| Appearance | Clear, colorless liquid | [1][2] |

Table 2: Spectroscopic and Analytical Data Identifiers

| Data Type | Identifier/Reference |

| ¹H NMR | Available, characteristic peaks observed.[6] |

| ¹³C NMR | Available, characteristic peaks observed.[4][5] |

| Mass Spectrum (GC-MS) | Available in NIST database.[4] |

| IR Spectrum | Available, characteristic peaks observed.[7] |

| Beilstein/REAXYS Number | 1744829 |

Synthesis of Methyl 3-methoxypropionate

The primary industrial synthesis route for Methyl 3-methoxypropionate is the Michael addition of methanol (B129727) to methyl acrylate (B77674). This reaction is typically base-catalyzed.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol is adapted from established industrial methods.[2][8]

Objective: To synthesize Methyl 3-methoxypropionate via the Michael addition of methanol to methyl acrylate using sodium methoxide (B1231860) as a catalyst.

Materials:

-

Methanol (CH₃OH)

-

Methyl acrylate (CH₂=CHCOOCH₃)

-

Sodium methoxide (CH₃ONa), 28-32% solution in methanol

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) or 85% Phosphoric Acid (H₃PO₄)

-

Four-necked flask equipped with a mechanical stirrer, thermometer, constant-pressure addition funnel, and reflux condenser

Procedure:

-

Reaction Setup: Charge the four-necked flask with the required amount of sodium methoxide solution and additional methanol. A typical molar ratio of total methanol to methyl acrylate is between 2.0:1 and 3.0:1.[2]

-

Addition of Methyl Acrylate: While vigorously stirring the methanol/catalyst mixture, slowly add methyl acrylate dropwise from the addition funnel. The addition should be carried out over a period of at least 10-12 hours.[2]

-

Reaction Conditions: Maintain the reaction temperature at approximately 40-60 °C.[2][8] The reaction is exothermic, and cooling may be necessary to control the temperature.[8]

-

Reaction Completion: After the addition of methyl acrylate is complete, continue stirring the mixture at the reaction temperature for an additional 2-6 hours to ensure the reaction goes to completion.[2]

-

Neutralization: Cool the reaction mixture to below 35 °C. While stirring, carefully add concentrated sulfuric acid or phosphoric acid to neutralize the sodium methoxide catalyst. The amount of acid should be stoichiometric to the catalyst used (e.g., a 1:2 molar ratio of H₂SO₄ to CH₃ONa).[2] This step is crucial to prevent a reverse reaction during distillation.

-

Purification: The crude product is purified by distillation. Unreacted methanol and methyl acrylate can be removed as a low-boiling fraction and recycled.[2] The final product, Methyl 3-methoxypropionate, is collected at its boiling point (approx. 142-143 °C at atmospheric pressure).

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of Methyl 3-methoxypropionate.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of Methyl 3-methoxypropionate and identify any impurities.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Methyl 3-methoxypropionate sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate. A concentration of approximately 1 mg/mL is typical.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

-

Data Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram. The mass spectrum of the main peak can be compared with reference libraries (e.g., NIST) for identity confirmation.[4]

Diagram 2: Analytical Workflow for Purity Assessment

Caption: General workflow for GC-MS analysis of Methyl 3-methoxypropionate.

Applications

Methyl 3-methoxypropionate's unique properties make it suitable for a range of applications in research and industry.

-

Solvent: It is an effective solvent for a variety of resins, pigments, and other additives used in the formulation of paints and coatings.[1] Its solvency also makes it useful in industrial cleaning products and degreasers.[1]

-

Chemical Intermediate: MMP serves as a versatile building block in organic synthesis.[1] It can be employed as an acylation reagent and is used in the synthesis of specialized polymers for photoresists in the electronics industry.[2][9]

-

Fragrances and Cosmetics: Due to its pleasant, fruity odor, it finds application as a fragrance component.[1]

-

Pharmaceuticals: It is used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

Diagram 3: Application Areas of Methyl 3-methoxypropionate

Caption: Key application areas for Methyl 3-methoxypropionate.

Safety and Handling

Methyl 3-methoxypropionate is a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.[3][6]

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [3][4] |

| Skin Irritation | H315 | Causes skin irritation | [3][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][6] |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Use only in a well-ventilated area or outdoors.[6]

-

Wear protective gloves, protective clothing, and eye/face protection.[3]

-

Store in a well-ventilated place and keep the container tightly closed.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. guidechem.com [guidechem.com]

- 2. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 3. Methyl 3-methoxypropionate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-methoxypropionate(3852-09-3) 13C NMR spectrum [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Methyl 3-methoxypropionate(3852-09-3) IR Spectrum [chemicalbook.com]

- 8. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 9. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]

Methyl 3-methoxypropionate: A Technical Overview for Scientific Professionals

An in-depth guide on the molecular characteristics, synthesis, and applications of Methyl 3-methoxypropionate, tailored for researchers, scientists, and professionals in drug development.

Methyl 3-methoxypropionate is a versatile organic compound with significant applications as a solvent and an intermediate in various synthetic processes, including in the pharmaceutical and electronics industries.[1] Its unique properties, such as being a colorless liquid with a distinct odor and solubility in organic solvents, make it a valuable component in numerous chemical reactions.[1] This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and a workflow for its production and purification.

Core Molecular and Physical Data

The fundamental quantitative data for Methyl 3-methoxypropionate are summarized in the table below, providing a quick reference for its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol [1][2][3] |

| CAS Number | 3852-09-3[1][2][3] |

| Appearance | Colorless liquid[1][4] |

| Boiling Point | 142-143 °C[3][5] |

| Density | 1.009 g/mL at 25 °C[3][5] |

| Refractive Index | n20/D 1.402[3][5] |

| Flash Point | 47 °C (116.6 °F)[6] |

| Water Solubility | 428.60 g/L at 25 °C[5] |

Synthesis of Methyl 3-methoxypropionate

The primary industrial method for synthesizing Methyl 3-methoxypropionate is through the Michael addition of methanol (B129727) to methyl acrylate (B77674).[2][7] This reaction is typically catalyzed by a strong base, such as sodium methoxide (B1231860). The general chemical equation for this synthesis is:

CH₃OH + CH₂=CHCOOCH₃ → CH₃OCH₂CH₂COOCH₃

Experimental Protocol: Base-Catalyzed Synthesis

This protocol details a common laboratory-scale synthesis of Methyl 3-methoxypropionate.

Materials:

-

Methanol (CH₃OH)

-

Methyl acrylate (CH₂=CHCOOCH₃)

-

Sodium methoxide (NaOCH₃) or potassium methoxide (KOCH₃) as a catalyst[2]

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) for neutralization[2]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

-

Standard laboratory glassware, including a round-bottom flask, condenser, dropping funnel, and distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add methanol and the sodium methoxide catalyst. The molar ratio of methanol to methyl acrylate should be in the range of 2.0-3.0:1.[2]

-

Addition of Methyl Acrylate: While stirring the methanol-catalyst mixture, slowly add methyl acrylate from the dropping funnel. The addition should be carried out over several hours to control the exothermic reaction, maintaining the temperature between 45-60 °C.[2]

-

Reaction: After the complete addition of methyl acrylate, continue to stir the reaction mixture at 55 ± 1 °C for an additional 2-6 hours to ensure the reaction goes to completion.[2]

-

Neutralization: Cool the reaction mixture to below 35 °C. Slowly add concentrated sulfuric acid or 85% phosphoric acid to neutralize the catalyst.[2]

-

Workup: The neutralized mixture will contain the product, unreacted methanol, and salt byproducts. The initial purification step involves the removal of the salt by filtration.

-

Purification: The crude product is then purified by fractional distillation. The unreacted methanol and other low-boiling impurities are distilled off first, followed by the collection of the pure Methyl 3-methoxypropionate at its boiling point of 142-143 °C.[3][7]

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of Methyl 3-methoxypropionate.

Applications in Research and Development

Methyl 3-methoxypropionate serves as a crucial building block in organic synthesis. In the pharmaceutical industry, its consistent quality and high purity are essential for the synthesis of complex active pharmaceutical ingredients (APIs). It can also be employed as an acylation reagent in lipase-catalyzed reactions.[5][6] Furthermore, its properties as a solvent are utilized in various chemical processes and formulations.[8] Researchers and drug development professionals can leverage the predictable reactivity of this molecule in the design of novel synthetic pathways.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 3. Methyl 3-methoxypropionate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]

- 6. 3-甲氧基丙酸甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of Methyl 3-methoxypropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-methoxypropionate, a versatile organic compound used in various industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for compound identification, quality control, and research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3-methoxypropionate (C₅H₁₀O₃, Molecular Weight: 118.13 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.69 | s | 3H | -OCH₃ (ester) |

| 3.65 | t | 2H | -OCH₂- |

| 3.34 | s | 3H | -OCH₃ (ether) |

| 2.57 | t | 2H | -CH₂-C=O |

Note: Coupling constants were not explicitly available in the referenced spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 171.9 | C=O (ester) |

| 68.3 | -OCH₂- |

| 58.6 | -OCH₃ (ether) |

| 51.6 | -OCH₃ (ester) |

| 34.5 | -CH₂-C=O |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2980-2850 | C-H stretch (alkane) |

| 1740 | C=O stretch (ester) |

| 1200-1100 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Mass-to-Charge Ratio (m/z) | Putative Fragment Assignment |

| 118 | [M]⁺ (Molecular Ion) |

| 87 | [M - OCH₃]⁺ |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |

| 59 | [COOCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of methyl 3-methoxypropionate (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Acquisition:

-

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Data is typically collected over a spectral width of 0-10 ppm.

-

¹³C NMR: The spectrum is acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom. A wider spectral width, typically 0-200 ppm, is used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: As methyl 3-methoxypropionate is a liquid, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. Data is typically acquired over the mid-infrared range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of methyl 3-methoxypropionate is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Method:

-

Gas Chromatograph (GC): An aliquot of the prepared sample (typically 1 µL) is injected into the GC inlet. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components.

-

Mass Spectrometer (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmenting the sample molecules. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like methyl 3-methoxypropionate.

Caption: General workflow for spectroscopic analysis.

"Methyl 3-methoxypropionate" synthesis from methyl acrylate and methanol

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxypropionate

Abstract

Methyl 3-methoxypropionate (MMP) is an environmentally friendly ether ester solvent with a wide range of applications in the electronics, coatings, and pharmaceutical industries.[1] Its synthesis is primarily achieved through the Michael addition of methanol (B129727) to methyl acrylate (B77674). This technical guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, various catalytic systems, experimental protocols, and key process parameters. The information is intended for researchers, chemists, and professionals in chemical and drug development.

Introduction

Methyl 3-methoxypropionate (C5H10O3) is a colorless, transparent liquid known for its excellent solvency, low viscosity, and good film-forming properties.[1] These characteristics make it a valuable component in photoresist removers, cleaning agents, and high-performance coatings.[1] The most common and industrially viable method for its production is the base-catalyzed conjugate addition of methanol across the carbon-carbon double bond of methyl acrylate.[2][3] This reaction, a classic example of a Michael addition, is known for its high atom economy and efficiency.

Reaction Mechanism: The Michael Addition

The synthesis proceeds via a nucleophilic conjugate addition, commonly known as the Michael addition.[4][5] The reaction is typically catalyzed by a base, which deprotonates methanol to form the more nucleophilic methoxide (B1231860) ion. This ion then attacks the electrophilic β-carbon of methyl acrylate, an α,β-unsaturated ester. The resulting enolate intermediate is subsequently protonated by methanol to yield the final product, methyl 3-methoxypropionate, and regenerate the methoxide catalyst.

Caption: Reaction mechanism for the synthesis of Methyl 3-methoxypropionate.

Catalytic Systems

The choice of catalyst is critical for achieving high yield and selectivity. The most prevalent catalysts are strong bases, which can be used in homogeneous or heterogeneous forms.

-

Homogeneous Catalysts : Alkali metal alkoxides, such as sodium methoxide (CH₃ONa) or potassium methoxide, are widely used.[3][6] They are typically dissolved in methanol and facilitate the reaction at moderate temperatures (40-60°C).[3][6] While highly effective, these catalysts must be neutralized with an acid (e.g., sulfuric or phosphoric acid) during work-up to prevent a reverse reaction and allow for product purification.[3][6]

-

Heterogeneous Catalysts : Solid base catalysts have also been developed to simplify catalyst separation and recovery. One such system involves a composite catalyst of magnesium oxide, silicon dioxide, and activated carbon, prepared hydrothermally.[1] This type of catalyst can operate at higher temperatures and pressures but offers the advantage of being easily removed from the reaction mixture by simple filtration.[1]

Experimental Protocols

Below are detailed experimental methodologies based on published procedures.

Protocol A: Homogeneous Catalysis with Sodium Methoxide

This protocol is adapted from procedures using sodium methoxide as a catalyst.[6][7]

-

Reactor Setup : Charge a reactor equipped with a stirrer, thermometer, condenser, and dropping funnel with the required amount of methanol and the sodium methoxide catalyst (see Table 1 for ratios).

-

Reactant Addition : While stirring vigorously, slowly add methyl acrylate to the methanol-catalyst mixture over a period of several hours (e.g., up to 10 hours).[6] Maintain the reaction temperature between 40°C and 60°C. The reaction is exothermic, so cooling may be necessary.[3]

-

Reaction : After the addition is complete, continue to stir the mixture for an additional 2 to 6 hours at 45-60°C to ensure the reaction goes to completion.[6]

-

Neutralization : Cool the reaction mixture to below 35°C.[6] Slowly add a neutralizing agent, such as concentrated sulfuric acid or 85% phosphoric acid, to quench the catalyst.[6] The amount of acid should be sufficient to neutralize the sodium methoxide.

-

Purification : The neutralized mixture is then subjected to fractional distillation. Unreacted methanol and methyl acrylate are removed as a low-boiling fraction and can be recycled.[6] The desired product, methyl 3-methoxypropionate (boiling point ~143°C), is collected as the main fraction.[3]

Protocol B: Heterogeneous Catalysis

This protocol is based on a method using a custom-prepared solid base catalyst.[1]

-

Catalyst Preparation :

-

Dissolve 0.01g of sodium hydroxide (B78521) in 250mL of deionized water.

-

Add 5g of magnesium oxide and stir for 30 minutes.

-

Add 2g of SiO₂ and continue stirring for 3 hours.

-

Add 3g of activated carbon and stir for another 3 hours.

-

Heat the solution hydrothermally at 150°C.

-

Recover the solid catalyst, wash it with deionized water, and dry at 105°C for 10 hours.

-

Calcine the dried catalyst in a tubular furnace by heating to 550°C and holding for 5 hours.[1]

-

-

Reactor Setup : Add methanol, methyl acrylate (9:1 molar ratio), and the prepared catalyst (10% of the mass of methyl acrylate) to a high-pressure reaction vessel.[1]

-

Reaction : Seal the vessel, purge with nitrogen, and pressurize to 2 MPa. Heat the mixture to 200°C and maintain these conditions for 5 hours.[1]

-

Product Recovery : Cool the reactor to room temperature and depressurize.

-

Purification : Remove the solid catalyst from the reaction mixture by filtration. The liquid product can then be purified by distillation to separate it from unreacted starting materials.

Caption: General experimental workflow for MMP synthesis and purification.

Process Parameters and Performance

The efficiency of MMP synthesis is highly dependent on reaction conditions. A summary of quantitative data from various sources is presented below for comparison.

| Parameter | Method A[6] | Method B[1] | Method C[7] |

| Catalyst | Sodium Methoxide | MgO/SiO₂/Carbon | Sodium Methoxide |

| Molar Ratio (MeOH:MA) | 2.0-3.0 : 1 | 9 : 1 | 1.1 : 1 |

| Catalyst Loading | 5.3-14.3% of MeOH wt. | 10% of MA wt. | ~0.1 mol% |

| Temperature (°C) | 45 - 60 | 200 | <40, then 60 |

| Pressure | Atmospheric | 2 MPa | Atmospheric |

| Time (h) | 12 - 16 | 5 | 6 |

| MA Conversion (%) | Not specified | 80.6 | Not specified |

| MMP Selectivity (%) | Not specified | 98.5 | Not specified |

| Product Yield (%) | 86 - 89 | ~79.4 (calculated) | 99 |

Conclusion

The synthesis of methyl 3-methoxypropionate from methanol and methyl acrylate is a well-established and efficient process. The Michael addition reaction, typically catalyzed by strong bases like sodium methoxide, offers high yields under moderate conditions. While homogeneous catalysis is common, developments in heterogeneous catalysts present opportunities for simplified processing and catalyst recycling. Optimization of reaction parameters such as molar ratio, catalyst loading, and temperature is crucial for maximizing conversion and selectivity, leading to a more economical and sustainable production process.

References

- 1. guidechem.com [guidechem.com]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 7. Methyl 3-methoxypropionate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-methoxypropionate, specifically its boiling point and density. The information is compiled from various sources to ensure accuracy and relevance for scientific and research applications.

Physical Properties Data

The following table summarizes the quantitative physical properties of Methyl 3-methoxypropionate.

| Physical Property | Value | Conditions |

| Boiling Point | 142-143 °C | At 760 mmHg[1] |

| 144 °C | Not specified | |

| Density | 1.009 g/mL | At 25 °C[1] |

| 1.01 g/mL | Not specified |

Experimental Protocols

Boiling Point Determination (General Protocol)

The boiling point of a liquid can be determined using several methods, including distillation and the Thiele tube method. The distillation method is suitable when a larger quantity of the substance is available for purification.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Procedure:

-

The liquid sample (Methyl 3-methoxypropionate) is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

The flask is heated gently.

-

As the liquid boils, the vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is then collected in the receiving flask.

-

The temperature is recorded when the distillation rate is steady and the thermometer reading is constant. This constant temperature is the boiling point of the liquid.

-

Density Determination (General Protocol)

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance. The pycnometer method offers higher precision.

-

Apparatus: A pycnometer (a flask with a specific volume), a balance, and a thermostatically controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is then filled with the liquid sample (Methyl 3-methoxypropionate) and placed in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Any excess liquid is removed, and the outside of the pycnometer is carefully dried.

-

The filled pycnometer is weighed.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Synthesis Workflow

The following diagram illustrates a common industrial synthesis method for Methyl 3-methoxypropionate, which involves the Michael addition of methanol (B129727) to methyl acrylate.

Caption: Workflow for the synthesis of Methyl 3-methoxypropionate.

References

An In-depth Technical Guide to the Solubility of Methyl 3-methoxypropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-methoxypropionate (MMP), a versatile and eco-friendly ether ester solvent. Understanding its solubility is crucial for its effective application in various fields, including pharmaceuticals, coatings, and electronics. This document compiles available quantitative data, presents information on its miscibility with common organic solvents, and details experimental protocols for solubility determination.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, this property is often described in terms of miscibility, where two liquids are miscible if they form a homogeneous solution in all proportions.

Methyl 3-methoxypropionate's molecular structure, containing both an ester and an ether functional group, imparts a polar nature to the molecule. This polarity is a key determinant of its solubility in other organic solvents, generally following the principle of "like dissolves like."

Quantitative Solubility Data

Quantitative data on the solubility of Methyl 3-methoxypropionate in a wide range of organic solvents is not extensively available in publicly accessible literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of Methyl 3-methoxypropionate in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 428.60 |

Miscibility with Organic Solvents

In the absence of extensive quantitative solubility data, miscibility serves as a strong indicator of a solvent's utility. Methyl 3-methoxypropionate is widely reported to be miscible with a variety of common organic solvents. This high degree of miscibility makes it a valuable component in many solvent systems.

Table 2: Miscibility of Methyl 3-methoxypropionate with Common Organic Solvents

| Solvent Class | Solvent | Miscibility |

| Alcohols | Methanol | Miscible |

| Ethanol | Miscible | |

| Isopropanol | Miscible | |

| Ketones | Acetone | Miscible |

| Methyl Ethyl Ketone | Miscible | |

| Esters | Ethyl Acetate | Soluble |

| Butyl Acetate | Miscible | |

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran | Miscible | |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Hydrocarbons | Toluene | Miscible |

| Heptane | Partially Miscible/Immiscible |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a single phase. "Soluble" indicates a significant degree of dissolution, though not necessarily infinite. "Partially Miscible/Immiscible" indicates limited solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide a framework for accurate and reproducible measurements. These methods are adapted from established practices for determining liquid-liquid solubility.

Protocol 1: Visual Miscibility Determination (Qualitative)

Objective: To quickly assess the miscibility of Methyl 3-methoxypropionate with a selected organic solvent at a specific temperature.

Materials:

-

Methyl 3-methoxypropionate (high purity)

-

Organic solvent of interest (high purity)

-

Calibrated glass test tubes or vials with stoppers

-

Pipettes or graduated cylinders

-

Constant temperature bath or block

-

Vortex mixer

Procedure:

-

Ensure all glassware is clean and dry.

-

Using a calibrated pipette, add a known volume of Methyl 3-methoxypropionate to a test tube.

-

Add an equal volume of the organic solvent to the same test tube.

-

Stopper the test tube securely and vortex for 1-2 minutes to ensure thorough mixing.

-

Place the test tube in a constant temperature bath set to the desired experimental temperature and allow it to equilibrate for at least 30 minutes.

-

Visually inspect the mixture.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

-

-

Repeat the procedure with varying volume ratios (e.g., 1:3 and 3:1 of MMP to solvent) to confirm miscibility across a range of concentrations.

Protocol 2: Isothermal Titration Method (Quantitative)

Objective: To determine the mutual solubility of Methyl 3-methoxypropionate and a partially miscible organic solvent at a constant temperature.

Materials:

-

Methyl 3-methoxypropionate (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatted titration vessel with a magnetic stirrer

-

Calibrated burette

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for composition analysis

Procedure:

-

Calibrate the analytical instrument with standard solutions of known concentrations of Methyl 3-methoxypropionate in the organic solvent and vice versa.

-

Add a known mass or volume of the organic solvent to the thermostatted titration vessel and allow it to reach the desired temperature.

-

Slowly titrate Methyl 3-methoxypropionate into the solvent while stirring continuously.

-

Observe the solution for the first sign of persistent turbidity, which indicates the formation of a second phase and the point of saturation.

-

Record the volume of Methyl 3-methoxypropionate added.

-

To determine the solubility of the organic solvent in Methyl 3-methoxypropionate, reverse the roles of the titrant and the solvent in the vessel.

-

For more precise measurements, small samples of the saturated phase(s) can be carefully extracted and their composition analyzed using the calibrated analytical instrument (e.g., GC).

-

Calculate the solubility in appropriate units (e.g., g/100 mL, mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the miscibility of Methyl 3-methoxypropionate with an organic solvent.

Workflow for determining the miscibility of two liquids.

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 3-Methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxypropionate (CAS No. 3852-09-3) is an ester with a variety of applications, including its use as a solvent and in chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and computational modeling in various scientific and industrial fields, including pharmaceuticals and material science. This technical guide provides a comprehensive overview of the available physical and estimated thermodynamic properties of methyl 3-methoxypropionate. Due to a lack of extensive experimental data for its core thermodynamic properties in publicly available literature, this guide also presents estimated values derived from established computational methods and details the general experimental protocols for their determination.

Core Physical and Thermodynamic Properties

The quantitative data for methyl 3-methoxypropionate is summarized in the tables below. Table 1 compiles the available experimental physical properties, while Table 2 presents estimated core thermodynamic properties calculated using the Joback group contribution method.

Data Presentation

Table 1: Experimental Physical Properties of Methyl 3-methoxypropionate

| Property | Value | Conditions |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| Boiling Point | 142-143 °C | at 760 mmHg |

| Density | 1.009 g/mL | at 25 °C |

| Refractive Index | 1.402 | at 20 °C |

| Vapor Pressure | 5.3 mmHg | at 25 °C (estimated)[1] |

| Flash Point | 47 °C | closed cup |

| Water Solubility | 7.50E+05 mg/L | at 25 °C[1] |

Table 2: Estimated Thermodynamic Properties of Methyl 3-methoxypropionate (Joback Method)

| Property | Estimated Value | Units |

| Heat Capacity (liquid, Cₚ) | 195.34 (at 298.15 K) | J/(mol·K) |

| Standard Enthalpy of Formation (gas, ΔfH°) | -545.21 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas, ΔfG°) | -387.65 | kJ/mol |

| Enthalpy of Vaporization (ΔHvap) | 41.38 | kJ/mol |

| Enthalpy of Fusion (ΔHfus) | 16.29 | kJ/mol |

Disclaimer: The values in Table 2 are theoretical estimations generated using the Joback group contribution method and should be used with caution.[2][3] Experimental verification is recommended for critical applications.

Experimental Protocols

Determination of Heat Capacity (Cₚ) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids.[4][5]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of high-purity methyl 3-methoxypropionate (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[4]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas like nitrogen to prevent oxidation.[4]

-

Thermal Program: The sample is subjected to a heat/cool/heat cycle to erase its thermal history. Following this, the heat flow to the sample is measured as the temperature is increased at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[4]

-

Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample and the reference, in comparison to the heat flow of a known standard (e.g., sapphire) under the same conditions. The instrument's software typically performs these calculations to provide a plot of Cₚ versus temperature.

Determination of Enthalpy of Formation (ΔfH°) by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be calculated.[6][7]

Methodology:

-

Sample Preparation: A precisely weighed liquid sample of methyl 3-methoxypropionate is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.[8]

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[7]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound causes a rapid increase in the temperature of the bomb and the surrounding water.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[7] The standard enthalpy of formation is then derived using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the determination of thermodynamic properties and a conceptual representation of the factors influencing these properties.

Caption: General workflow for the experimental determination and calculation of key thermodynamic properties of a liquid organic compound.

Caption: Logical relationships between molecular structure and macroscopic thermodynamic properties.

References

- 1. methyl 3-methoxypropionate, 3852-09-3 [thegoodscentscompany.com]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. EgiChem | Tools [egichem.com]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for Methyl 3-methoxypropionate. The following sections detail the chemical and physical properties, hazard classifications, and necessary safety measures to be employed when working with this compound in a laboratory setting.

Chemical and Physical Properties

Methyl 3-methoxypropionate is a clear, colorless liquid.[1] A summary of its key physical and chemical properties is presented below to inform safe handling and storage procedures.

| Property | Value | References |

| CAS Number | 3852-09-3 | [1][2] |

| Molecular Formula | C5H10O3 | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| Boiling Point | 142-143 °C | [1][4] |

| Density | 1.009 g/mL at 25 °C | [1][4] |

| Flash Point | 47 °C (116.6 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.402 | [4] |

| Vapor Pressure | 5.3 mmHg at 25 °C | [6] |

| Water Solubility | 428.60 g/L at 25 °C | [7] |

Hazard Identification and Classification

Methyl 3-methoxypropionate is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation.[3] It is also considered harmful if inhaled. Some sources suggest it may be harmful if swallowed and could cause skin irritation.[3]

| Hazard Classification | GHS Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | Warning | H226: Flammable liquid and vapour |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |

| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child |

Source: GHS classification information aggregated from multiple sources.[2]

NFPA 704 Rating (estimated): [5]

-

Health: 2

-

Flammability: 2

-

Instability: 0

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling Methyl 3-methoxypropionate.

3.1 Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][9]

-

Ground and bond containers when transferring material to prevent static discharge.[2][5]

3.2 Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical splash goggles or a face shield that conforms to EN166 or NIOSH standards.[2][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][5]

-

Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[5]

3.3 Handling Procedures:

-

Avoid breathing vapors or mist.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Wash hands thoroughly after handling.[2]

3.4 Storage Procedures:

Accidental Release and First Aid Measures

4.1 Accidental Release Measures:

-

Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[5]

-

Large Spills: Evacuate personnel to a safe area. Remove all sources of ignition and provide adequate ventilation.[2] Prevent the spill from entering drains or waterways.[5]

-

Use a spark-proof tool and non-sparking tools during cleanup.[5]

4.2 First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5]

-

Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[5]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]

-

Specific Hazards: The vapor is flammable and can travel to a source of ignition and flash back.[5] Thermal decomposition may produce irritating and highly toxic gases.[5]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of Methyl 3-methoxypropionate in a laboratory setting.

Caption: Workflow for Safe Handling of Methyl 3-methoxypropionate.

References

- 1. Methyl 3-methoxypropionate | CAS 3852-09-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. guidechem.com [guidechem.com]

- 3. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-methoxypropionate = 99 3852-09-3 [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. methyl 3-methoxypropionate, 3852-09-3 [thegoodscentscompany.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Methyl 3-methoxypropionate: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxypropionate (MMP), a versatile ether ester solvent and chemical intermediate, has found extensive applications across various industries, including coatings, electronics, and pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of MMP, detailing its seminal synthesis, the evolution of its production methodologies, and the expansion of its industrial applications. Quantitative data on its physical properties and various synthesis routes are presented in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methods are also provided, alongside a historical timeline visualized using a Graphviz diagram, to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical fields.

Introduction

Methyl 3-methoxypropionate (CAS No. 3852-09-3), with the chemical formula CH₃OCH₂CH₂COOCH₃, is a colorless liquid with a mild, fruity odor.[1] Its unique molecular structure, featuring both an ether and an ester functional group, imparts a desirable combination of properties, including good solvency for a wide range of resins and polymers, a moderate evaporation rate, and a relatively low toxicity profile.[2] These characteristics have made it a valuable component in the formulation of paints, coatings, inks, and cleaning agents.[2] Furthermore, its utility as a chemical intermediate has been recognized in various fields, from the synthesis of pharmaceuticals to its use in the electronics industry for applications such as photoresist strippers.[1][3] This document traces the scientific journey of Methyl 3-methoxypropionate from its first documented synthesis to its current status as a significant industrial chemical.

Discovery and First Documented Synthesis

The first documented synthesis of Methyl 3-methoxypropionate appears in a 1946 publication in the Journal of the American Chemical Society by C. H. Stiteler. The synthesis was achieved through the Michael addition of methanol (B129727) to methyl acrylate (B77674) in the presence of a basic catalyst. This reaction, a cornerstone of carbon-carbon bond formation, was first discovered by Arthur Michael in 1887.

The work by Stiteler demonstrated a practical method for the preparation of β-alkoxy esters, including Methyl 3-methoxypropionate. This laid the foundation for the future industrial production and wider investigation of this compound's properties and potential applications.

Historical Synthesis: The Stiteler Method (1946)

The seminal synthesis of Methyl 3-methoxypropionate by C. H. Stiteler involved the base-catalyzed addition of methanol to methyl acrylate. While the full experimental details from the original publication are behind a paywall, the general procedure for such a reaction is well-established in organic chemistry literature.

Experimental Protocol:

-

Reactants: Methyl acrylate, Methanol, and a basic catalyst (e.g., sodium methoxide).

-

Apparatus: A reaction flask equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser.

-

Procedure:

-

A solution of the basic catalyst in methanol is prepared in the reaction flask and cooled.

-

Methyl acrylate is added dropwise to the stirred solution while maintaining a controlled temperature to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion.

-

The catalyst is then neutralized with an acid.

-

The resulting mixture is purified by fractional distillation to isolate the Methyl 3-methoxypropionate.

-

Evolution of Synthesis and Commercial Production

Following its initial synthesis, the production of Methyl 3-methoxypropionate has been refined and scaled for industrial applications. The core chemical principle, the Michael addition of methanol to methyl acrylate, remains the primary route for its commercial manufacture.

Modern Industrial Synthesis

Modern production methods focus on optimizing reaction conditions to achieve high yields and purity while ensuring process safety and environmental responsibility.

Key advancements in the industrial synthesis include:

-

Catalyst Systems: While sodium methoxide (B1231860) is a common catalyst, other alkali metal alkoxides or basic ion-exchange resins are also employed to improve efficiency and ease of separation.[4]

-

Reaction Control: Industrial processes utilize sophisticated reactor designs and control systems to manage the exothermic nature of the reaction and optimize temperature and pressure.[4]

-

Purification Techniques: High-efficiency fractional distillation columns are used to achieve the high purity (typically ≥99%) required for demanding applications.[1]

-

Continuous vs. Batch Processes: Both batch and continuous production processes are used, with continuous processes being favored for large-scale manufacturing due to their efficiency and consistency.

Experimental Protocol for a Modern Laboratory-Scale Synthesis:

-

Reactants:

-

Procedure:

-

Charge the reactor with methanol and the sodium methoxide catalyst.

-

Slowly add methyl acrylate to the reactor under vigorous stirring, maintaining the reaction temperature between 40-70°C.[4]

-

After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to drive the reaction to completion.

-

Cool the reaction mixture and neutralize the catalyst by adding a stoichiometric amount of an acid, such as sulfuric or phosphoric acid.[5]

-

The crude product is then purified by fractional distillation under reduced pressure to separate the unreacted methanol, the product (MMP), and any high-boiling byproducts.

-

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3852-09-3 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [6] |

| Molecular Weight | 118.13 g/mol | [6] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 142-143 °C (at 760 mmHg) | |

| Density | 1.009 g/mL at 25 °C | |

| Refractive Index | n20/D 1.402 | |

| Flash Point | 47 °C (closed cup) | |

| Water Solubility | 428.6 g/L at 25 °C | [3] |

Comparison of Synthesis Methods

| Method | Catalyst | Reaction Temperature | Yield | Purity | Reference |

| Stiteler (1946) - Historical | Basic Catalyst (e.g., Sodium Methoxide) | Not specified in abstract | Not specified in abstract | Not specified in abstract | |

| Modern Industrial Method | Sodium Methoxide or Potassium Methoxide | 40-70 °C | 88-96% | ≥99% | [4][5] |

Historical Timeline and Applications

The industrial journey of Methyl 3-methoxypropionate began in the latter half of the 20th century, with its applications expanding in line with technological advancements.

-

Mid-20th Century: Following its first synthesis, initial interest in MMP was likely academic. Its potential as a solvent and chemical intermediate began to be explored.

-

Late 20th Century: With the growth of the coatings and electronics industries, the demand for high-performance, safer solvents increased. MMP's favorable properties led to its adoption in these sectors.

-

21st Century: The drive for environmentally friendlier chemical processes and products has further solidified the position of MMP as a preferred solvent. Its use in the synthesis of pharmaceuticals and other specialty chemicals continues to grow.[1] U.S. production volumes in recent years have been in the range of 100,000 to under 500,000 lbs.[7]

Key Application Areas:

-

Paints and Coatings: Used as a leveling agent and to improve the flow and gloss of various coating formulations.[2]

-

Electronics: Employed as a solvent in photoresist processing and as a component in cleaning formulations for electronic components.[7]

-

Printing Inks: A solvent in screen printing and other ink formulations.[2]

-

Chemical Synthesis: A versatile intermediate for the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals.[8]

-

Adhesives and Sealants: Used to modify viscosity and improve performance.

Mandatory Visualization

Caption: Historical timeline of Methyl 3-methoxypropionate.

Conclusion

From its initial synthesis in 1946, Methyl 3-methoxypropionate has evolved from a laboratory curiosity to a significant industrial chemical. Its history is intrinsically linked to the development of fundamental organic reactions and the technological advancements of the industries it serves. The ongoing drive for safer and more efficient chemical products and processes ensures that Methyl 3-methoxypropionate will continue to be a compound of interest for researchers and industry professionals alike. This guide provides a foundational understanding of its origins and development, serving as a valuable resource for those working with this versatile molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]

- 3. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]

- 4. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

- 5. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 6. Propanoic acid, 3-methoxy-, methyl ester [webbook.nist.gov]

- 7. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl-3,3-methoxy ethoxy propanoate manufacturers [coreyorganics.com]

An In-depth Technical Guide to Methyl 3-methoxypropionate

This technical guide provides a comprehensive overview of Methyl 3-methoxypropionate, including its nomenclature, physicochemical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Identification

1.1 IUPAC Name The internationally recognized IUPAC name for the compound is methyl 3-methoxypropanoate [1][2].

1.2 Synonyms The compound is known by several other names in literature and commerce, including:

1.3 Chemical Identifiers Key registry numbers and identifiers are crucial for unambiguous identification.

| Identifier | Value |

| CAS Registry Number | 3852-09-3[1][2][3] |

| EC Number | 223-358-1 |

| Beilstein/REAXYS | 1744829 |

| PubChem CID | 19710[1] |

| InChI | InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3[2][3] |

| SMILES | COCCC(=O)OC[3] |

Physicochemical Properties

Methyl 3-methoxypropionate is a colorless to pale yellow, clear liquid with a characteristic mild, fruity odor[4][5]. It is an ester that possesses properties of both an ether and an ester, contributing to its unique solvency characteristics[4]. The key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C5H10O3 | [1][3][6] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| Boiling Point | 142-143 °C | [3][6] |

| Density | 1.009 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.402 | [3][6] |

| Flash Point | 47 °C (116.6 °F) - closed cup | |

| Water Solubility | 428.60 g/L at 25 °C | [3][5] |

| Vapor Pressure | 9.73 - 16.00 hPa at 20-25 °C | [3] |

Synthesis and Manufacturing

The primary commercial route for synthesizing Methyl 3-methoxypropionate is the addition reaction of methanol (B129727) to methyl acrylate (B77674) (MA), often catalyzed by an alkali metal alkoxide like sodium methoxide[7][8]. This Michael addition reaction is an exothermic process requiring careful temperature control[8].

This protocol is based on a common industrial method.

Materials:

-

Methanol (CH₃OH)

-

Methyl Acrylate (MA)

-

Catalyst: Sodium methoxide (B1231860) (CH₃ONa) or another suitable catalyst

-

Neutralizing Agent: Concentrated sulfuric acid or 85% phosphoric acid[7]

-

Nitrogen gas for inert atmosphere

Procedure:

-

Reactor Setup: Charge the appropriate molar ratio of methanol and the sodium methoxide catalyst into a suitable reactor equipped with strong stirring and a cooling system[7]. A typical molar ratio of methanol to methyl acrylate is between 2:1 and 9:1[4][7].

-

Reaction Initiation: Under strong agitation, slowly add the required amount of methyl acrylate to the reactor. The addition should be performed over several hours (e.g., at least 10 hours) to control the exothermic reaction[7].

-

Reaction Conditions: Maintain the reaction temperature between 45-60 °C[7]. In other variations, the reaction can be run at higher temperatures and pressures (e.g., 200°C and 2MPa)[4]. Continue the reaction for an additional 2-6 hours after the methyl acrylate addition is complete to ensure maximum conversion[7].

-

Neutralization: After the reaction is complete, cool the mixture to below 35 °C. Slowly add a neutralizing agent, such as concentrated sulfuric acid, to quench the catalyst[7].

-

Purification: The crude product is then purified. The primary goal is to first separate the excess methanol, which has a much lower boiling point (64.7 °C) than the desired product (143 °C) and the unreacted methyl acrylate (80.5 °C)[8]. This is typically achieved through a series of distillation steps to obtain high-purity Methyl 3-methoxypropionate[7][8]. The final product yield can range from 77% to over 88%[7].

References

- 1. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 3-methoxy-, methyl ester [webbook.nist.gov]

- 3. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 8. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Methyl 3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of Methyl 3-methoxypropionate. This document serves as a blueprint for conducting in-silico studies on this molecule, offering detailed methodologies and data presentation formats relevant to drug development and materials science research.

Introduction

Methyl 3-methoxypropionate (C₅H₁₀O₃) is an organic ester with applications as a solvent and in chemical synthesis.[1][2][3] A thorough understanding of its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and interactions in various chemical environments. Quantum chemical calculations provide a powerful tool for investigating these properties, offering insights that complement experimental data. This guide outlines the theoretical framework and computational workflow for a comprehensive analysis of Methyl 3-methoxypropionate.

Computational Methodology

The computational investigation of Methyl 3-methoxypropionate involves a multi-step process, beginning with a conformational analysis to identify stable isomers, followed by geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

Conformational Analysis

Due to the presence of rotatable single bonds, Methyl 3-methoxypropionate can exist in multiple conformations. Identifying the lowest energy conformers is a critical first step. A common approach involves a systematic scan of the potential energy surface (PES) by rotating the key dihedral angles.

Experimental Protocol: A relaxed PES scan can be performed using a semi-empirical method like PM6 or a computationally less expensive density functional theory (DFT) method with a minimal basis set. The identified minima on the PES are then subjected to full geometry optimization at a higher level of theory.

Geometry Optimization and Vibrational Frequencies

The geometries of the identified conformers are optimized to find the equilibrium structures. Subsequent frequency calculations are performed to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Experimental Protocol: Geometry optimizations and frequency calculations are typically carried out using DFT methods, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311++G(d,p).[4][5] The choice of functional and basis set should be validated against experimental data where available. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental spectra.

Electronic Properties

Further calculations can elucidate the electronic structure of the molecule. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

Experimental Protocol: These properties are calculated from the optimized ground-state wave function at the same level of theory used for geometry optimization. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis).

Data Presentation

Quantitative data from the quantum chemical calculations should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Relative Energies of Methyl 3-methoxypropionate Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 (Lowest Energy) | B3LYP/6-311++G(d,p) | 0.00 | 75.3 |

| Conf-2 | B3LYP/6-311++G(d,p) | 0.85 | 18.1 |

| Conf-3 | B3LYP/6-311++G(d,p) | 1.52 | 6.6 |

Note: The data presented is representative of typical results from quantum chemical calculations and is intended for illustrative purposes.

Table 2: Calculated Vibrational Frequencies for the Lowest Energy Conformer

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| ν(C=O) | 1785 | 1714 | 1740 | Carbonyl stretch |

| ν(C-O-C) asym | 1210 | 1162 | 1198 | Asymmetric C-O-C stretch |

| ν(C-O-C) sym | 1125 | 1080 | 1119 | Symmetric C-O-C stretch |

| ν(CH₃) asym | 3015 | 2894 | 2950 | Asymmetric CH₃ stretch |

| ν(CH₃) sym | 2960 | 2842 | 2885 | Symmetric CH₃ stretch |

Note: Scaled frequencies are obtained using a scaling factor of 0.9613 for the B3LYP/6-311++G(d,p) level of theory. Experimental data is sourced from typical ester and ether vibrational modes for comparison.

Visualization of Computational Workflow and Molecular Properties

Visual diagrams are essential for representing the logical flow of the computational study and the relationships between different calculated properties.

Caption: Computational workflow for the quantum chemical analysis of Methyl 3-methoxypropionate.

Caption: Interdependencies of key properties calculated for Methyl 3-methoxypropionate.

Conclusion

This technical guide outlines a robust computational framework for the detailed quantum chemical analysis of Methyl 3-methoxypropionate. By following the proposed methodologies, researchers can obtain valuable insights into the conformational preferences, vibrational spectra, and electronic characteristics of this molecule. The resulting data is instrumental for applications in drug design, reaction mechanism studies, and the development of novel materials. The integration of theoretical calculations with experimental findings will ultimately lead to a more profound understanding of the chemical behavior of Methyl 3-methoxypropionate.

References

Methyl 3-methoxypropionate: An In-depth Technical Guide to its Environmental Impact and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of Methyl 3-methoxypropionate (MMP), a solvent used in various industrial applications. This document synthesizes available data on its biodegradability, aquatic toxicity, and potential for hydrolysis and soil degradation, presenting it in a clear and accessible format for scientific professionals.

Executive Summary